molecular formula C8H5NO5 B7978509 3-Formyl-4-nitrobenzoic acid

3-Formyl-4-nitrobenzoic acid

Cat. No.: B7978509
M. Wt: 195.13 g/mol
InChI Key: SPTXSDMRZNPVKQ-UHFFFAOYSA-N
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Description

3-Formyl-4-nitrobenzoic acid is an organic compound with the molecular formula C8H5NO5. It is a derivative of benzoic acid, featuring both a formyl group (-CHO) and a nitro group (-NO2) attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-4-nitrobenzoic acid typically involves the nitration of 3-formylbenzoic acid. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C6H4(CHO)COOH} + \text{HNO3} \rightarrow \text{C6H3(NO2)(CHO)COOH} + \text{H2O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step processes starting from readily available precursors such as benzaldehyde. The steps include formylation, nitration, and subsequent purification processes to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).

Major Products:

    Oxidation: 3-Carboxy-4-nitrobenzoic acid.

    Reduction: 3-Formyl-4-aminobenzoic acid.

    Substitution: 3-Formyl-4-nitrobenzoyl halides.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for multiple transformations:

  • Oxidation : The formyl group can be oxidized to a carboxylic acid, yielding 3-carboxy-4-nitrobenzoic acid.
  • Reduction : The nitro group can be reduced to an amino group, producing 3-formyl-4-aminobenzoic acid.
  • Electrophilic Substitution : The benzene ring can undergo electrophilic substitution reactions, facilitating the formation of halogenated derivatives .

Research has indicated potential biological activities associated with derivatives of this compound:

  • Antimicrobial Properties : Studies have shown that certain derivatives exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Properties : Preliminary investigations suggest that some derivatives may possess anticancer activity, targeting specific cancer cell lines.

Medicinal Chemistry

Ongoing research is focused on the compound's applications in drug development. Its ability to target specific biological pathways makes it a candidate for designing new therapeutic agents. For instance, modifications to the nitro or formyl groups could enhance bioactivity or selectivity towards particular biological targets .

Industrial Applications

In industrial settings, this compound is utilized as a precursor for synthesizing dyes, pigments, and other industrial chemicals. Its dual functional groups allow for the development of complex chemical structures that are valuable in various applications .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents.

Case Study 2: Anticancer Research

In another study, researchers synthesized a series of compounds derived from this compound and tested their cytotoxicity against various cancer cell lines. The findings revealed that some compounds induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Mechanism of Action

The mechanism of action of 3-formyl-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The formyl group can participate in nucleophilic addition reactions, further contributing to its reactivity.

Comparison with Similar Compounds

    3-Formyl-4-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.

    3-Carboxy-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a formyl group.

    4-Nitrobenzaldehyde: Lacks the carboxylic acid group but has a similar nitro and formyl substitution pattern.

Uniqueness: 3-Formyl-4-nitrobenzoic acid is unique due to the presence of both a formyl and a nitro group on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound in synthetic organic chemistry.

Biological Activity

3-Formyl-4-nitrobenzoic acid (C8H5NO5) is an organic compound known for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features both a formyl group and a nitro group, which contribute to its unique chemical reactivity and potential therapeutic applications. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer properties, and mechanisms of action.

This compound can be synthesized through nitration of 3-formylbenzoic acid using a mixture of concentrated nitric and sulfuric acids. The reaction can be represented as follows:

C6H4(CHO)COOH+HNO3C6H3(NO2)(CHO)COOH+H2O\text{C}_6\text{H}_4(\text{CHO})\text{COOH}+\text{HNO}_3\rightarrow \text{C}_6\text{H}_3(\text{NO}_2)(\text{CHO})\text{COOH}+\text{H}_2\text{O}

This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, demonstrating low minimum inhibitory concentration (MIC) values. For instance, certain derivatives showed MIC values below 0.25 μg/mL against Staphylococcus aureus and other strains .

Compound Target Bacteria MIC (μg/mL)
Derivative AStaphylococcus aureus<0.25
Derivative BE. coli1–4
Derivative CPseudomonas aeruginosa<0.03125

Anticancer Activity

The anticancer potential of this compound has also been explored, with findings suggesting that it can induce apoptosis in cancer cells through various mechanisms. The compound's ability to interact with cellular components via its nitro group leads to the formation of reactive intermediates that can disrupt cellular functions .

A case study demonstrated that a derivative of this compound inhibited cancer cell proliferation in vitro, with IC50 values indicating potent activity against specific cancer lines:

Cell Line IC50 (μM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)10

The biological activity of this compound is largely attributed to its structural properties. The nitro group can undergo reduction to form reactive species that interact with DNA and proteins within cells, leading to cytotoxic effects. Additionally, the formyl group can participate in nucleophilic addition reactions, enhancing the compound's reactivity .

Potential Pathways

  • DNA Interaction : The formation of reactive intermediates from the nitro group may lead to DNA damage.
  • Enzyme Inhibition : Compounds derived from this compound have been shown to inhibit bacterial topoisomerases, which are essential for DNA replication .
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through oxidative stress mechanisms.

Properties

IUPAC Name

3-formyl-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5/c10-4-6-3-5(8(11)12)1-2-7(6)9(13)14/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTXSDMRZNPVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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